![molecular formula C6H11NO3 B1525581 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine CAS No. 37787-52-3](/img/structure/B1525581.png)

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine

Vue d'ensemble

Description

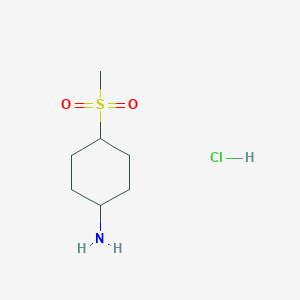

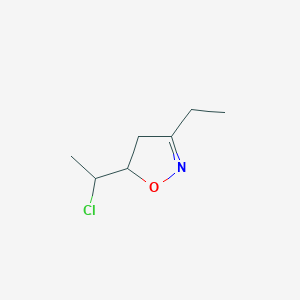

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 . It is a powder in its physical form .

Molecular Structure Analysis

The InChI code for 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is 1S/C6H11NO3/c1-5-8-2-6(7,3-9-5)4-10-5/h2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 145.16 . It is a powder in its physical form . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Chemical Synthesis

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is employed in chemical synthesis. Atkins et al. (1980) used it in the synthesis of alkylcobaloximes, highlighting its role in masking carboxy groups (Atkins, Golding, Howes, & Sellars, 1980). Similarly, Ishizone et al. (1999) demonstrated its use in the anionic polymerization of styrenes protected with bicyclic ortho ester moieties, important for developing well-defined polymers (Ishizone, Okamoto, Hirao, & Nakahama, 1999).

Material Science

In material science, 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine contributes to the development of innovative materials. Saigo et al. (1983) explored its use in creating monomers that expand on polymerization, a feature valuable for specific industrial applications (Saigo, Bailey, Endo, & Okawara, 1983).

Pharmacology

In pharmacology, the compound has been used in the synthesis of radioligands. Palmer and Casida (1991) used it for creating a GABAA receptor radioligand, indicating its potential in neuropharmacological research (Palmer & Casida, 1991).

Polymer Chemistry

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is also significant in polymer chemistry. For instance, Sanda et al. (2001) studied its role in cationic single ring-opening polymerization, which is crucial for understanding polymer formation and stability (Sanda, Hitomi, & Endo, 2001).

Organic Chemistry

In organic chemistry, it's used for synthesizing diverse compounds. Fenk (1999) described its application in the preparation of novel compounds via 1,3-dipolar cycloaddition reactions, demonstrating its versatility in organic synthesis (Fenk, 1999).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

Propriétés

IUPAC Name |

1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-5-8-2-6(7,3-9-5)4-10-5/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYSGSZSILQOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12OCC(CO1)(CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525498.png)

![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)

![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B1525505.png)

![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)